3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is a chemical compound characterized by its unique structure that includes a tetrazole ring and an isopropoxybenzoate moiety. The compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to the biological activity associated with tetrazole derivatives.
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize the synthesized compound.
The molecular formula for 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is , with a molecular weight of approximately 324.33 g/mol .
The structural representation includes:
The structural formula can be represented as follows:
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate can participate in various chemical reactions including:
These reactions are typically carried out under controlled laboratory conditions, utilizing appropriate solvents and reagents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate largely depends on its interactions at the molecular level with biological targets. Tetrazole derivatives are known to exhibit a range of biological activities, including:
Studies suggest that tetrazoles can modulate enzyme activity or receptor binding, leading to therapeutic effects in various conditions.
While specific physical properties such as density and boiling point are not readily available for this compound, typical characteristics may include:
Key chemical properties include:
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate has potential applications in:
The 1H-tetrazole ring system represents a critically important bioisostere in modern medicinal chemistry due to its unique physicochemical properties. This five-membered heterocycle, containing four nitrogen atoms and one carbon atom, exhibits planar aromaticity and electronic characteristics that closely mimic the carboxylate anion while offering superior metabolic stability. The bioisosteric equivalence arises from several key factors:
Acidity and Ionization Profile: Tetrazoles possess pKa values (typically 4.5–4.9) remarkably similar to carboxylic acids (pKa 4.2–4.4), enabling ionization at physiological pH (7.4) to form a stable tetrazolate anion [1] [8]. This anion exhibits charge delocalization across N2–N3–N4, creating a molecular electrostatic potential (MEP) with four local minima that spatially resembles the carboxylate anion's MEP topography [8]. Computational studies confirm this similarity extends to geometric arrangement, validating the bioisosteric relationship [8].
Hydrogen-Bonding Capabilities: The tetrazolate anion functions as both hydrogen bond acceptor and donor (via the N-H group in protonated forms). Cambridge Structural Database (CSD) analyses reveal interaction propensities comparable to carboxylates: tetrazoles form characteristic hydrogen bonds with biological targets including −NH (aliphatic/aromatic), −OH (aliphatic/phenolic), carbonyl groups, and aromatic nitrogens [1]. These interactions occur almost coplanar with the tetrazole ring, mirroring carboxylate binding geometries [1].
Enhanced Lipophilicity and Membrane Permeability: Despite similar ionization behavior, tetrazole anions demonstrate approximately 10-fold greater lipophilicity compared to carboxylate counterparts [1] [8]. This property significantly improves blood-brain barrier penetration and overall cellular membrane permeability – a decisive advantage in CNS-targeting therapeutics [1] [3].
Metabolic Stability: Unlike carboxylic acids, tetrazoles resist metabolic degradation pathways such as β-oxidation, glucuronidation, and amino acid conjugation [1] [3]. This translates to prolonged in vivo half-lives and reduced dosing frequency in clinical applications.
Table 1: Comparative Physicochemical Properties of Carboxylic Acid vs. 1H-Tetrazole Bioisostere
| Property | Carboxylic Acid | 1H-Tetrazole | Biological Implication |
|---|---|---|---|
| pKa | 4.2–4.4 | 4.5–4.9 | Similar ionization at physiological pH |
| Lipophilicity (log P) | Lower | ~10× higher | Enhanced membrane permeability |
| Hydrogen Bonding | Donor/Acceptor | Donor/Acceptor | Mimicked receptor interactions |
| Metabolic Vulnerability | High (β-oxidation) | Low | Prolonged half-life, reduced dosing frequency |
Ester-linked molecular hybrids represent a sophisticated strategy in contemporary drug design, particularly for compounds like 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate that combine pharmacophores via hydrolytically stable linkages. The ester bridge in this architecture serves multiple critical functions:
Conformational Restriction: The ester carbonyl group introduces partial rigidity between aromatic systems (tetrazole-phenyl and benzoate rings), reducing conformational entropy upon target binding. This enhances binding affinity through preorganization of the ligand into bioactive conformations [1] [4]. Torsion angle analyses of 1,5-disubstituted tetrazoles reveal constrained synperiplanar conformations (mean torsion angle ~0.050°) ideal for target engagement [1].
Electronic Modulation: The electron-withdrawing nature of the ester group polarizes electron density within the hybrid scaffold. This polarization can enhance π-stacking interactions with aromatic residues in enzyme binding pockets and fine-tune the acidity of the tetrazole proton [4] [6]. Multicomponent reaction (MCR) syntheses exploit this polarization to facilitate efficient assembly of complex tetrazole-ester architectures [4].
Biopharmaceutical Optimization: Ester linkages enable strategic positioning of hydrophobic (isopropoxy) and ionizable (tetrazole) pharmacophores at optimal spatial separation (typically 6–12 Å). This separation permits simultaneous engagement with distinct subsites within complex biological targets like kinases, GPCRs, or nuclear receptors [4]. The 4-isopropoxy group specifically contributes steric bulk and lipophilicity, enhancing target compartment partitioning.
Synthetic Versatility: Ester bonds permit modular construction using diverse synthetic methodologies. Passerini-Ugi multicomponent reactions efficiently generate tetrazole-aldehyde precursors that undergo esterification with phenolic benzoates [4]. Microwave-assisted reactions in toluene/water systems achieve >90% yields in tetrazole building block synthesis [4].
The strategic integration of tetrazole and aromatic ester functionalities has evolved significantly since the foundational discovery by Bladin in 1885 [3] [5]. Key milestones include:
Early Exploration (1950s–1980s): Initial applications focused on tetrazole as a carboxylate surrogate in angiotensin II receptor antagonists. The discovery that 1H-tetrazole could replace the carboxyl group in biphenyltetrazole scaffolds (e.g., losartan analogs) while maintaining AT1 receptor affinity established the moiety's therapeutic validity [1]. Parallel developments exploited ester linkages to modulate drug solubility, exemplified by cephalosporin antibiotics like cefmenoxime where tetrazole-thiomethyl groups enhance membrane penetration [5].
Golden Age of Hybridization (1990s–2010s): Advances in multicomponent reactions (Ugi tetrazole reaction, Passerini tetrazole reaction) enabled efficient synthesis of complex tetrazole-ester conjugates [1] [4]. This period saw clinical approval of drugs like valsartan (antihypertensive) combining tetrazole with ester-linked hydrophobic domains [5]. Structural biology breakthroughs revealed tetrazole's dual role as both carboxylate bioisostere and cis-amide mimic in peptidomimetics, with Protein Data Bank (PDB) entries confirming binding modes in 155 cocrystal structures by 2018 [1].
Contemporary Innovations (2020s–Present): Modern approaches employ tetrazole-ester hybrids as molecular platforms for multitarget engagement. Examples include:
Table 2: Evolution of Tetrazole-Ester Conjugates in Pharmaceutical Development
| Era | Key Developments | Representative Agents | Therapeutic Impact |
|---|---|---|---|
| 1950s–1980s | Tetrazole as carboxylate surrogate; Esterification for solubility modulation | Cefmetazole, Cefmenoxime | Enhanced antibiotic penetration |
| 1990s–2010s | Multicomponent reactions; Hybrid pharmacophore design; Structural biology validation | Valsartan, Irbesartan, Losartan | First-line antihypertensive therapies |
| 2020s–Present | Multitarget ligand development; Energetic materials applications | Pyrazole-tetrazole hybrids; Anticancer conjugates | Broad-spectrum activity against resistant pathogens/cancers |
This historical trajectory underscores the scaffold's versatility and establishes 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate as a contemporary embodiment of advanced bioisosteric and hybridization principles in medicinal chemistry.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7